BenchChemオンラインストアへようこそ!

N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine

Lipophilicity Membrane permeability Drug-likeness

N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine is a heteroaromatic diamine incorporating a 2-dimethylamino group and a 3-trifluoromethyl substituent on a pyridine-2,5-diamine scaffold (M.W. 205.18 g/mol, molecular formula C8H10F3N3).

Molecular Formula C8H10F3N3
Molecular Weight 205.184
CAS No. 288247-16-5
Cat. No. B2754264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine
CAS288247-16-5
Molecular FormulaC8H10F3N3
Molecular Weight205.184
Structural Identifiers
SMILESCN(C)C1=C(C=C(C=N1)N)C(F)(F)F
InChIInChI=1S/C8H10F3N3/c1-14(2)7-6(8(9,10)11)3-5(12)4-13-7/h3-4H,12H2,1-2H3
InChIKeyJPWUECXMPFRBRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine (CAS 288247-16-5) — Procurement-Relevant Compound Profile for Fluorinated Heterocyclic Building Block Selection


N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine is a heteroaromatic diamine incorporating a 2-dimethylamino group and a 3-trifluoromethyl substituent on a pyridine-2,5-diamine scaffold (M.W. 205.18 g/mol, molecular formula C8H10F3N3) . The compound is a member of the fluorinated pyridine diamine family, characterized by an electron-withdrawing trifluoromethyl group at the 3-position and a tertiary dimethylamino donor at the 2-position, yielding a predicted XLogP3 of 1.5 and a topological polar surface area (TPSA) of 42.2 Ų . It is commercially supplied as a research chemical at ≥95% purity by specialist vendors including Apollo Scientific (Cat. No. PC32086) and Chemscene (Cat. No. CS-0362460), with a documented synthesis route involving Pd/C-catalyzed hydrogenation of the corresponding 5-nitro precursor .

Why N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine Cannot Be Swapped for Simpler Pyridine Diamines in Research and Development


The simultaneous presence of the tertiary dimethylamino group at the 2-position and the trifluoromethyl group at the 3-position fundamentally alters both physicochemical and reactivity profiles relative to mono-substituted or unsubstituted pyridine-2,5-diamines. Generic interchange with 3-(trifluoromethyl)pyridine-2,5-diamine, N2,N2-dimethylpyridine-2,5-diamine, or the parent 2,5-diaminopyridine introduces discrepancies in lipophilicity (XLogP3 range from −0.2 to 1.5), hydrogen-bond donor capacity (1 vs. 2 HBD), and TPSA (42.2 vs. up to 64.9 Ų) that cascade into altered membrane permeability, target engagement, and synthetic reactivity . Moreover, the 2-dimethylamino directing group is essential for the site-selective trifluoroacetylation chemistry that underpins the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridine derivatives, a transformation not accessible with non-dimethylamino analogs .

N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine: Quantitative Differentiation Evidence Against the Closest Analogs


Enhanced Lipophilicity (XLogP3 = 1.5) Versus All Unsubstituted and Mono-Substituted Pyridine-2,5-diamine Analogs

The target compound exhibits an XLogP3 of 1.5, representing a 0.8 log unit increase over 3-(trifluoromethyl)pyridine-2,5-diamine (XLogP3 0.7), a 0.9 log unit increase over N2,N2-dimethylpyridine-2,5-diamine (XLogP3 0.6), and a 1.7 log unit increase over the parent 2,5-diaminopyridine (XLogP3 −0.2) . This enhanced lipophilicity is expected to improve passive membrane permeability, with the target compound positioned within the typical oral drug space while the comparators fall below or at the lower boundary of the generally favorable LogP range (0–3) for oral bioavailability.

Lipophilicity Membrane permeability Drug-likeness

Reduced Hydrogen Bond Donor Count (HBD = 1) Compared to Primary Diamine Analogs (HBD = 2)

The target compound possesses only one hydrogen bond donor (the 5-amino group) compared to two HBDs for 3-(trifluoromethyl)pyridine-2,5-diamine (2-NH₂ and 5-NH₂) and two HBDs for 2,5-diaminopyridine . The N2,N2-dimethyl substitution masks one amino group as a tertiary amine, reducing the HBD count by one while retaining hydrogen bond acceptor capacity (HBA = 6 for the target, identical to the trifluoromethyl analog but double that of the dimethyl analog [HBA = 3]) .

Hydrogen bonding Permeability Drug design

Lower Topological Polar Surface Area (TPSA = 42.2 Ų) Versus 3-(Trifluoromethyl)pyridine-2,5-diamine (64.9 Ų)

The target compound displays a topological polar surface area of 42.2 Ų, which is 22.7 Ų (35%) lower than 3-(trifluoromethyl)pyridine-2,5-diamine (TPSA 64.9 Ų) and nearly identical to N2,N2-dimethylpyridine-2,5-diamine (42.2 Ų) . This places the target compound below the established TPSA threshold of 60 Ų associated with favorable blood-brain barrier penetration, whereas the trifluoromethyl-only analog exceeds this threshold. The TPSA reduction is a direct consequence of converting the 2-amino group to a 2-dimethylamino group.

Polar surface area Blood-brain barrier Bioavailability

Synthetic Versatility: 2-Dimethylamino Group Enables Site-Selective Trifluoroacetylation Chemistry

The 2-dimethylamino substituent acts as a directing group for site-selective trifluoroacetylation at the ortho or para position of the pyridine ring, a transformation reported by Kawase et al. (1999) for dimethylamino-substituted pyridines . This reaction provides selective access to trifluoroacetyl pyridine intermediates that serve as precursors for trifluoromethyl-substituted pyrazolo[4,3-c]pyridine derivatives, a heterocyclic scaffold of pharmaceutical relevance. Compounds lacking the dimethylamino group (e.g., unsubstituted 2,5-diaminopyridine or 3-(trifluoromethyl)pyridine-2,5-diamine) cannot undergo this directed functionalization chemistry. The target compound's synthesis is also documented in patent WO2013/13817 A1, where it is produced via Pd/C hydrogenation of N,N-dimethyl-5-nitro-3-(trifluoromethyl)pyridin-2-amine in 34% isolated yield under mild conditions (1 atm H₂, MeOH, RT, 1 h) .

Site-selective functionalization Trifluoroacetyl pyridines Building block chemistry

Moderate Boiling Point (284.5 ± 40.0 °C Predicted) with Lower Volatility Than N2,N2-Dimethylpyridine-2,5-diamine

The target compound exhibits a predicted boiling point of 284.5 ± 40.0 °C at 760 mmHg, which is comparable to N2,N2-dimethylpyridine-2,5-diamine (283.4 ± 20.0 °C) but substantially lower than 3-(trifluoromethyl)pyridine-2,5-diamine (304.8 ± 42.0 °C) . The predicted density of 1.3 ± 0.1 g/cm³ and flash point of 125.9 ± 27.3 °C indicate that the compound is a moderate-density organic liquid or low-melting solid with standard laboratory handling requirements. These physical properties position the compound within a practical window for common organic purification techniques such as vacuum distillation, while the presence of the trifluoromethyl group adds sufficient mass for straightforward monitoring by LC-MS.

Volatility Handling Purification

Commercial Availability at ≥95% Purity from Specialist Fluorochemical Supplier with MDL Registration

The compound is commercially available at ≥95% purity from Apollo Scientific Ltd. (Cat. No. PC32086), a supplier specializing in fluorinated compounds with a catalogue exceeding 15,000 fluorochemical entries . Additional suppliers include Chemscene (Cat. No. CS-0362460) and Fujifilm Wako (Japan). The compound carries an MDL number (MFCD02090020), confirming its registration in the MDL screening compound database . In contrast, the closest comparator 3-(trifluoromethyl)pyridine-2,5-diamine (CAS 1807052-78-3) is less widely stocked and appears primarily from general reagent suppliers at variable purity grades, while N2,N2-dimethylpyridine-2,5-diamine is available from multiple suppliers but lacks the trifluoromethyl functionality critical for fluorine-specific SAR exploration.

Procurement Purity Supplier reliability

High-Leverage Procurement Scenarios for N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine in Drug Discovery and Chemical Biology


Medicinal Chemistry: CNS-Targeted Lead Optimization Requiring Balanced Lipophilicity and Low TPSA

Design teams seeking CNS-penetrant small molecules can utilize this building block as a core scaffold because it uniquely combines a CNS-compatible TPSA of 42.2 Ų (<60 Ų threshold) with an XLogP3 of 1.5 that falls within the optimal range for passive blood-brain barrier diffusion. This dual advantage—low polar surface area plus adequate lipophilicity—is not simultaneously satisfied by 3-(trifluoromethyl)pyridine-2,5-diamine (TPSA 64.9 Ų, exceeding the CNS permeability cutoff) or N2,N2-dimethylpyridine-2,5-diamine (favorable TPSA but XLogP3 only 0.6, which may limit membrane partitioning) . The single hydrogen bond donor (vs. two for the primary diamine analogs) additionally reduces the risk of active efflux by P-glycoprotein .

Synthetic Methodology: Preparation of Trifluoromethyl-Substituted Pyrazolo[4,3-c]pyridine Libraries

The 2-dimethylamino group is the prerequisite directing functionality for site-selective trifluoroacetylation as established by Kawase et al. (1999), enabling the conversion of dimethylamino-substituted pyridines into trifluoroacetyl intermediates that cyclize to pyrazolo[4,3-c]pyridines . N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine is one of only a few structurally characterized members of this substrate class that additionally carries a trifluoromethyl group, allowing the construction of bis-trifluoromethyl heterocyclic frameworks. This compound must be specifically sourced for any synthetic route that leverages the Kawase methodology; simpler 2,5-diaminopyridines lacking the dimethylamino group will not undergo the directed acylation.

Library Synthesis: Fluorine-Specific Fragment and Lead-Like Screening Sets

The compound's molecular weight (205.18 Da), single rotatable bond, and balanced LogP (1.5) satisfy fragment-based drug discovery (FBDD) criteria (MW < 300, clogP ≤ 3). Procurement as a fluorinated diamine scaffold enables both the introduction of the trifluoromethyl group for metabolic stability and ¹⁹F NMR-based screening, while the 5-amino group provides a synthetic handle for amide coupling or reductive amination diversification . The compound's MDL registration (MFCD02090020) facilitates integration into tracking and inventory systems used by high-throughput screening centers .

Process Chemistry: Scale-Up Feasibility Assessments Using Defined Synthetic Route in Patent Literature

The documented synthesis in patent WO2013/13817 A1—40 mg of 10% Pd/C catalyzing hydrogenation of 200 mg of the 5-nitro precursor in methanol at ambient temperature and pressure with a 34% isolated yield—provides a defined starting point for process optimization studies . While the reported yield is modest, the mild conditions (1 atm H₂, RT, 1 h) and the use of a standard Pd/C catalyst make this route amenable to high-throughput catalyst screening and flow chemistry adaptation. Procurement of the pre-formed diamine eliminates the in-house hydrogenation step and associated safety considerations, offering operational efficiency for laboratories without hydrogenation infrastructure.

Quote Request

Request a Quote for N2,N2-Dimethyl-3-(trifluoromethyl)pyridine-2,5-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.